molecular formula C15H15NO4S B3337362 10-Methylacridinium methyl sulfate CAS No. 6277-44-7

10-Methylacridinium methyl sulfate

Cat. No. B3337362
CAS RN: 6277-44-7
M. Wt: 305.4 g/mol
InChI Key: DVOXVUAOBKXFHG-UHFFFAOYSA-M
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Description

10-Methylacridinium methyl sulfate is a chemical compound with the linear formula C15H15NO4S . It has a CAS number of 6277-44-7 and a molecular weight of 305.355 .


Molecular Structure Analysis

The molecular structure of 10-Methylacridinium methyl sulfate is represented by the linear formula C15H15NO4S . The molecular weight of the compound is 305.355 .


Chemical Reactions Analysis

10-Methylacridinium methyl sulfate has been studied in the context of photoinduced reactions. For instance, when oxidized with ground state oxygen in the presence of t-BuOK in DMSO, it gives strong light emission, owing to the fluorescence of 10-methyl-9(10H)-acridinone .

Mechanism of Action

The mechanism of action of 10-Methylacridinium methyl sulfate is related to its photoinduced reactions. When oxidized with ground state oxygen in the presence of t-BuOK in DMSO, it gives strong light emission, owing to the fluorescence of 10-methyl-9(10H)-acridinone .

properties

IUPAC Name

10-methylacridin-10-ium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N.CH4O4S/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;1-5-6(2,3)4/h2-10H,1H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOXVUAOBKXFHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978432
Record name 10-Methylacridin-10-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylacridinium methyl sulfate

CAS RN

6277-44-7
Record name NSC35021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Methylacridin-10-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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